2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride
Description
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of isoindoline, a bicyclic structure that contains a nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-6-5-11-7-9-3-1-2-4-10(9)8-11;/h1-4,12H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWJZPEGLDGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of isoindoline derivatives with ethylene oxide or similar reagents. One common method includes the following steps:
Starting Material: Isoindoline is used as the starting material.
Reaction with Ethylene Oxide: Isoindoline reacts with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Intermediate: The reaction forms an intermediate compound, which is then hydrolyzed to produce 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted isoindoline derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
- 2-(1,3-dihydro-2H-isoindol-2-yl)methylmelatonin
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
Biological Activity
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative and antimicrobial properties.
The chemical formula of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is , with a molecular weight of 163.22 g/mol. It appears as a liquid or oil and is soluble in organic solvents. The compound's structure can be represented using various notations:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,3-dihydroisoindol-2-yl)ethanol |
| PubChem CID | 12250379 |
| InChI Key | RPYLGKKUWYIZNY-UHFFFAOYSA-N |
| Boiling Point | 275.8 °C at 760 mmHg |
| Density | 1.128 g/cm³ |
Antiproliferative Effects
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol have shown low micromolar concentrations being effective against human pancreatic tumors and cervical carcinoma cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(2,3-dihydroisoindole) | MIA PaCa-2 | <10 |
| HeLa | <10 | |
| A549 | <10 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that the compound may disrupt mitotic processes, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be within a range that suggests potential for therapeutic use .
Table 2: Antimicrobial Activity
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.5 |
Case Studies
A notable case study involved the synthesis and evaluation of various isoindole derivatives, including 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride. The study highlighted the compound's ability to inhibit biofilm formation in bacterial cultures, which is crucial in treating persistent infections .
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines, revealing a preferential suppression of rapidly dividing cells compared to normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
